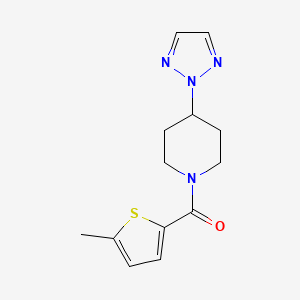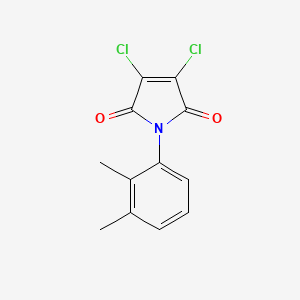
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in organic chemistry to synthesize complex molecules. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The electron-donating properties of the nitrogen and sulfur atoms in these rings would likely have a significant effect on the compound’s chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the ketone group. The nitrogen atoms in the triazole and piperidine rings could act as nucleophiles in reactions with electrophiles. The carbonyl group of the ketone could also be reactive, potentially undergoing reactions such as nucleophilic addition or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the polar triazole, piperidine, and ketone groups could increase the compound’s solubility in polar solvents .
作用机制
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to the activation and proliferation of B-cells, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to reduce the proliferation and survival of B-cells, as well as the production of pro-inflammatory cytokines. In addition, this compound has been shown to enhance the activity of immune cells such as natural killer cells and T-cells.
实验室实验的优点和局限性
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone has several advantages for lab experiments, including its high selectivity for BTK and its ability to penetrate cell membranes. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of interest is the investigation of this compound in other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
In conclusion, this compound is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases. Its selective inhibition of BTK and its ability to penetrate cell membranes make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential as a combination therapy and in other disease indications.
合成方法
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone can be synthesized using a multistep process that involves the reaction of 4-(2H-1,2,3-triazol-2-yl)piperidine with 5-methylthiophene-2-carboxylic acid, followed by the addition of thionyl chloride and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
科学研究应用
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone has been studied for its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
安全和危害
属性
IUPAC Name |
(5-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-2-3-12(19-10)13(18)16-8-4-11(5-9-16)17-14-6-7-15-17/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRNBJSCIALXQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)
![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)
